![molecular formula C8H13NO3 B151146 [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-61-1](/img/structure/B151146.png)
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-7594, and it belongs to the class of azetidine-2-carboxylic acid derivatives. It has been studied extensively for its therapeutic potential in the treatment of various diseases.
作用機序
The mechanism of action of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammation and pain. By inhibiting the activity of COX-2, [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate may help to reduce inflammation and pain.
生化学的および生理学的効果
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the development of inflammation and pain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, its effects may vary depending on the type of cell or tissue being studied.
将来の方向性
There are several future directions for research on [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One area of research is the development of new therapeutic applications for this compound. It has shown promising results in the treatment of cancer and neurodegenerative disorders, and more research is needed to fully understand its potential in these areas. Another area of research is the development of new synthesis methods for this compound. This could help to improve the efficiency and scalability of its production. Additionally, more research is needed to fully understand its mechanism of action and its effects on different cell types and tissues.
合成法
The synthesis of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate involves the reaction of 2,3-epoxypropanol with azetidine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields the desired product in good yield and purity. This method has been optimized for large-scale production and has been used in various research studies.
科学的研究の応用
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
127127-61-1 |
|---|---|
製品名 |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m1/s1 |
InChIキー |
HPSUIEBVDOKXPY-SVRRBLITSA-N |
異性体SMILES |
CC(C)[C@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
正規SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
同義語 |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



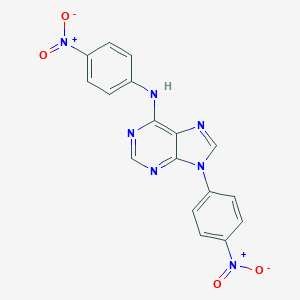
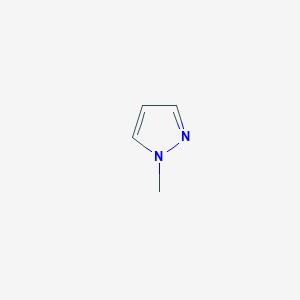
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
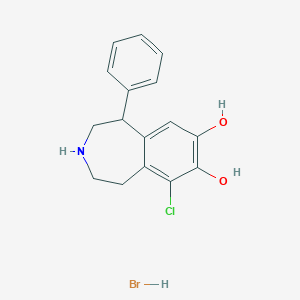
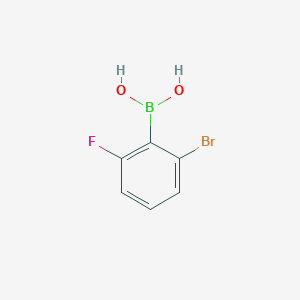


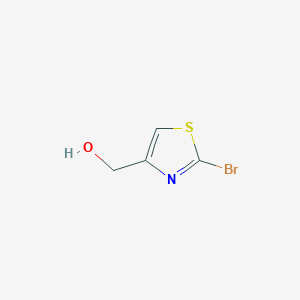
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

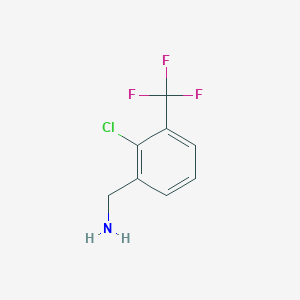
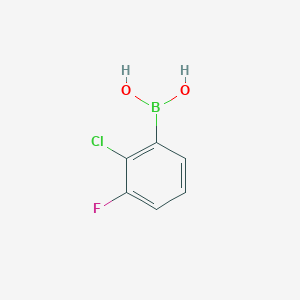
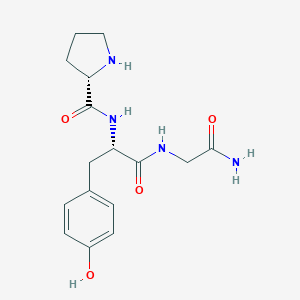
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)